molecular formula C12H9NO B13675366 3H-benzo[e]indol-1-ol

3H-benzo[e]indol-1-ol

Cat. No.: B13675366
M. Wt: 183.21 g/mol
InChI Key: CCFOHIPRHCTGSM-UHFFFAOYSA-N
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Description

3H-benzo[e]indol-1-ol is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, making it an important structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-benzo[e]indol-1-ol typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

3H-benzo[e]indol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and dihydroindoles .

Scientific Research Applications

3H-benzo[e]indol-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-benzo[e]indol-1-ol involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-benzo[e]indol-1-ol is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3H-benzo[e]indol-1-ol

InChI

InChI=1S/C12H9NO/c14-11-7-13-10-6-5-8-3-1-2-4-9(8)12(10)11/h1-7,13-14H

InChI Key

CCFOHIPRHCTGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CN3)O

Origin of Product

United States

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